Spiro[3.3]heptane-2,2-dicarboxylic acid
Overview
Description
Preparation Methods
The synthesis of Spiro[3.3]heptane-2,2-dicarboxylic acid typically involves the alkylation of malonic esters with the tetrabromide of pentaerythritol . This method is modeled after the work on spiropentane and involves several steps to achieve the final product. The reaction conditions include the use of strong bases and controlled temperatures to ensure the formation of the spirocyclic structure .
Chemical Reactions Analysis
Spiro[3.3]heptane-2,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Spiro[3.3]heptane-2,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in the formation of metal-organic frameworks (MOFs) due to its rigid spirocyclic structure. These MOFs have applications in catalysis, gas storage, and separation processes.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development and delivery systems.
Industry: It is used in the synthesis of advanced materials with unique structural properties.
Mechanism of Action
The mechanism by which Spiro[3.3]heptane-2,2-dicarboxylic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. The rigid spirocyclic backbone provides steric bulk, which influences the pore chemistry and control of interpenetration in metal-organic frameworks . This unique structure allows for the precise tailoring of material properties to match specific applications.
Comparison with Similar Compounds
Spiro[3.3]heptane-2,2-dicarboxylic acid is unique compared to other similar compounds due to its non-aromatic spirocyclic structure. Similar compounds include:
Terephthalic acid: An aromatic dicarboxylate commonly used in MOF synthesis.
Cyclohexane dicarboxylic acid: An aliphatic dicarboxylate with a less rigid structure.
Adamantane dicarboxylic acid: Another rigid aliphatic dicarboxylate with different steric properties.
The uniqueness of this compound lies in its ability to provide greater steric bulk and influence the structural properties of the materials it forms .
Properties
IUPAC Name |
spiro[3.3]heptane-2,2-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-6(11)9(7(12)13)4-8(5-9)2-1-3-8/h1-5H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNPFTFAUNVQMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297288 | |
Record name | spiro[3.3]heptane-2,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64775-97-9 | |
Record name | NSC115095 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | spiro[3.3]heptane-2,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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